3-Isopropenyl-N,N-dimethylaniline
Description
3-Isopropenyl-N,N-dimethylaniline is a substituted aromatic amine featuring an isopropenyl group (-CH₂C(CH₂)=CH₂) at the 3-position of the benzene ring and a dimethylamino (-N(CH₃)₂) group at the para position. N,N-Dimethylaniline derivatives are widely used in organic synthesis, dye chemistry, and pharmaceutical research due to their electron-donating dimethylamino group, which enhances conjugation and modulates electronic properties .
Properties
CAS No. |
35843-88-0 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N,N-dimethyl-3-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C11H15N/c1-9(2)10-6-5-7-11(8-10)12(3)4/h5-8H,1H2,2-4H3 |
InChI Key |
XXTKOTBGONGHJQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC(=CC=C1)N(C)C |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Properties of Selected N,N-Dimethylaniline Derivatives
*Calculated based on formula.
Reactivity in Key Chemical Reactions
Pd-Catalyzed Cross-Coupling and Formylation
- 3-Bromo-N,N-dimethylaniline: Exhibits reactivity similar to 4-bromoanisole in Pd-catalyzed formylation, yielding aldehydes via oxidative addition. Electron-donating groups (e.g., dimethylamino) stabilize intermediates, though steric effects may reduce yields .
- 4-Fluoro-N,N-dimethylaniline : Fluorine's electron-withdrawing nature may slow oxidative addition compared to bromo derivatives, but this is offset by resonance effects .
N-Oxidation and Demethylation
- N,N-Dimethylaniline: Substrate for flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes, undergoing N-oxidation and N-demethylation. The pH optima for these reactions are similar (~8.0) .
- 3-Substituted Derivatives : Bulky substituents (e.g., isopropenyl) may sterically hinder enzyme binding, altering metabolic pathways compared to smaller groups (e.g., F, Br).
Spectroscopic Properties
Table 2: UV-Vis and NMR Data
Dye-Sensitized Solar Cells (DSSCs)
- N,N-Dimethylaniline: Used as an electron donor in EDOT-based dyes, achieving device efficiencies comparable to triphenylamine derivatives. However, bulky groups (e.g., triphenylamine) reduce dye aggregation more effectively .
- 3-Isopropenyl-N,N-dimethylaniline : The isopropenyl group’s steric bulk may increase aggregation, necessitating co-adsorbents like CDCA to enhance efficiency .
Pharmaceutical Intermediates
Preparation Methods
Process Details
| Step | Reaction Conditions | Reagents/Catalysts | Outcome & Yield |
|---|---|---|---|
| 1. Nitration of o-Xylol (3,4-dimethylbenzene) | 20–25 °C, 4–6 hours reflux | Concentrated nitric acid, sulfuric acid, catalyst | 3,4-dimethyl nitrobenzene, 99.2% purity |
| 2. Hydrogenation and Alkylation | Autoclave, 120 °C, 1.3 MPa H2, 3.5 hours | Pd/C or Pd/γ-Al2O3 catalyst, propione | N-(1-ethyl propyl)-3,4-dimethylaniline, 97–99% yield |
| 3. Distillation and Purification | Under reduced pressure | Removal of excess propione | Product purity ≥ 99% |
The reaction molar ratios are critical: o-Xylol to nitric acid to sulfuric acid is approximately 1:1.4:2.9 for nitration, and 3,4-dimethyl nitrobenzene to propione is 1:2 for the hydrogenation/alkylation step.
Catalysts Used
- Palladium on carbon (Pd/C)
- Palladium on γ-Al2O3
- Polystyrene-supported palladium catalyst
- Silicon dioxide-supported palladium catalysts (functionalized with aminopropyl alkane or silazane networks)
These catalysts facilitate hydrogenation and alkylation efficiently, with minor variations in yield and purity depending on the catalyst support and loading (typically 0.3–0.5% by weight relative to substrate).
Alternative Synthetic Routes: Cross-Coupling and Amidation
While the hydrogenation/alkylation method is predominant, alternative approaches include palladium-catalyzed cross-coupling reactions and acid-catalyzed amidation involving isopropenyl esters.
Palladium-Catalyzed Cross-Coupling: This method involves coupling N,N-dimethylaniline derivatives with isopropenyl-containing reagents under copper or palladium catalysis. Although effective, these methods often require longer reaction times and complex purification.
Isopropenyl Ester Activation: Recent research has demonstrated the use of heterogeneous acid catalysts to activate isopropenyl esters, which then react with arylamines to form N-arylamides. This method is eco-friendly, offers high atom economy, and produces acetone as the sole byproduct, simplifying purification. Although primarily used for amidation, the underlying chemistry is relevant for synthesizing isopropenyl-substituted anilines.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation & Alkylation | 3,4-Dimethyl nitrobenzene + Propione | Pd/C, Pd/γ-Al2O3, Polystyrene-Pd | 120 °C, 1.3 MPa H2, 3.5 h | 97–99 | ≥99 | Industrially scalable, high purity |
| Palladium-Catalyzed Cross-Coupling | Aryl halides + Secondary amines | Pd or Cu catalysts | Reflux, 24–30 h | 45–70 | >95 | Longer reaction, complex purification |
| Acid-Catalyzed Amidation with Isopropenyl Esters | Isopropenyl esters + Arylamines | Heterogeneous acid catalysts | Mild, catalyst-dependent | 46–99 | High | Eco-friendly, high atom economy |
Q & A
Q. What are the established synthetic routes for 3-Isopropenyl-N,N-dimethylaniline, and how do reaction conditions influence product purity?
Methodological Answer: 3-Isopropenyl-N,N-dimethylaniline can be synthesized via thermolysis of intermediates like iodide derivatives (e.g., compound lb), which undergo rearrangement to yield target products. Key steps include:
- Thermal Conditions : Heating intermediates (e.g., lb) at 180°C promotes selective bond cleavage and rearrangement .
- Base Catalysis : Use of strong bases (e.g., NaH) facilitates Stevens or Sommelet rearrangements, but steric hindrance may shift regioselectivity .
- Analytical Validation : Confirm product identity using gas chromatography (GC) with Carbowax 20M-KOH columns and cross-validate with NMR (e.g., singlet at δ 2.55 ppm for NMe₂) and mass spectrometry (electron impact at 70 eV) .
Q. How can conflicting chromatographic data for reaction products of N,N-dimethylaniline derivatives be resolved?
Methodological Answer: Contradictions in GC or HPLC data (e.g., overlapping peaks for ortho/meta isomers) require multi-technique validation:
- Dual-Column GC : Compare retention times on polar (Carbowax 20M-KOH) and non-polar (silicone-based) columns to distinguish isomers .
- High-Resolution NMR : Use ¹H NMR coupling patterns (e.g., para-substituted aromatic protons as singlets vs. meta/ortho multiplets) .
- MS Fragmentation : Analyze fragment ions (e.g., m/z 121 for dimethylaniline backbone) and isotopic patterns for halogenated derivatives .
Advanced Research Questions
Q. How does regioselectivity in electrophilic substitution reactions of 3-Isopropenyl-N,N-dimethylaniline vary under different catalytic systems?
Methodological Answer: Regioselectivity (meta vs. para) is influenced by steric and electronic effects:
- Directing Groups : The N,N-dimethylamino group is strongly para-directing, but steric bulk from the isopropenyl group can shift electrophilic attack to meta positions .
- Catalytic Modulation : Sodium-mediated zincation with TMP(H) increases meta-selectivity (ortho:meta:para = 3.7:4.2:1.0 in iodination) by stabilizing intermediates via bimetallic coordination .
- Kinetic vs. Thermodynamic Control : High-temperature nitration favors para-nitro derivatives, while low-temperature iodination with NaNO₂/HCl yields para-nitroso products .
Q. What strategies mitigate contradictions in reported metabolic pathways of N,N-dimethylaniline derivatives in biological systems?
Methodological Answer: Discrepancies in metabolic studies (e.g., N-oxidation vs. demethylation dominance) arise from interspecies enzyme variations:
- In Vitro Models : Use human liver microsomes to assess cytochrome P450-mediated N-demethylation versus flavin monooxygenase-driven N-oxidation .
- Isotopic Tracers : Track formaldehyde release (from demethylation) using ¹³C-labeled dimethyl groups .
- Competitive Inhibition : Co-incubate with CYP2E1 inhibitors (e.g., disulfiram) to isolate metabolic pathways .
Data Interpretation and Experimental Design
Q. How should researchers optimize reaction yields when isolating 3-Isopropenyl-N,N-dimethylaniline from complex mixtures?
Methodological Answer:
- Fractional Distillation : Separate low-boiling byproducts (e.g., N,N-dimethylaniline, BP 193°C) from higher-boiling target compounds .
- Solvent Extraction : Use pH-selective partitioning; acidic conditions protonate amine byproducts, leaving the target compound in organic phases .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polymeric impurities .
Q. What analytical frameworks validate the absence of carcinogenic potential in 3-Isopropenyl-N,N-dimethylaniline derivatives?
Methodological Answer:
- Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 with and without metabolic activation .
- In Vivo Carcinogenicity : Conduct 2-year bioassays in rodents (e.g., F344 rats) at doses ≥ 500 ppm, monitoring for splenic sarcomas .
- QSAR Modeling : Predict toxicity endpoints using substituent-specific parameters (e.g., Hammett σ values for electron-withdrawing groups) .
Safety and Handling
Q. What precautions are critical when handling 3-Isopropenyl-N,N-dimethylaniline in photochemical studies?
Methodological Answer:
- Light Sensitivity : Store in amber vials under argon to prevent photo-oxidation of the isopropenyl group .
- Quenching Experiments : Add radical scavengers (e.g., TEMPO) to suppress undesired side reactions during irradiation .
- Ventilation : Use fume hoods rated for amine vapors (TLV-TWA 5 ppm) to avoid respiratory exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
